molecular formula C21H23ClN4O4S B3938235 N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide

Cat. No.: B3938235
M. Wt: 463.0 g/mol
InChI Key: ODMCBJAHSJBJSQ-UHFFFAOYSA-N
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Description

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-chloro-4-nitrophenyl group and a propoxybenzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chloro-4-nitrophenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with 3-propoxybenzoyl chloride in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, thiols, and other nucleophiles.

Major Products

The major products formed from these reactions include derivatives with amine or thiol groups, which can further undergo additional chemical modifications for various applications.

Scientific Research Applications

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-chlorophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide
  • N-{[4-(2-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide
  • N-{[4-(4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide

Uniqueness

N-{[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]carbonothioyl}-3-propoxybenzamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c1-2-12-30-17-5-3-4-15(13-17)20(27)23-21(31)25-10-8-24(9-11-25)19-7-6-16(26(28)29)14-18(19)22/h3-7,13-14H,2,8-12H2,1H3,(H,23,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMCBJAHSJBJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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